4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
Overview
Description
4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxybenzoyl and pyrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Scientific Research Applications
4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and pyrazinyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE lies in its combination of methoxybenzoyl and pyrazinyl groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-29-15-7-3-13(4-8-15)18(26)24-20(31)23-14-5-9-16(10-6-14)32(27,28)25-17-19(30-2)22-12-11-21-17/h3-12H,1-2H3,(H,21,25)(H2,23,24,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFVWCNOBQQIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.